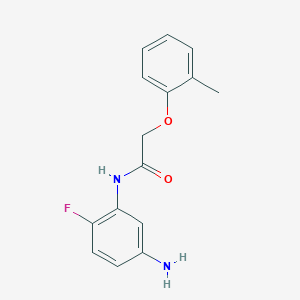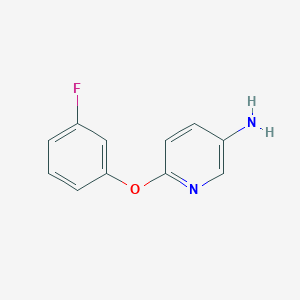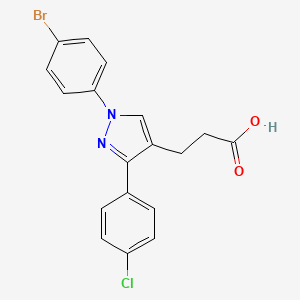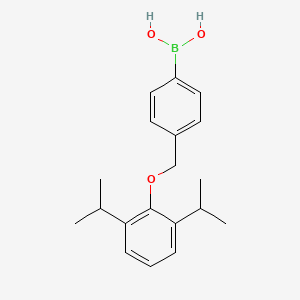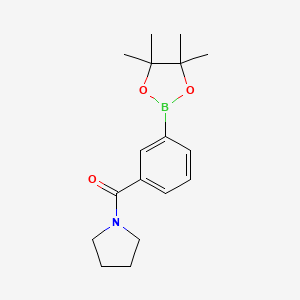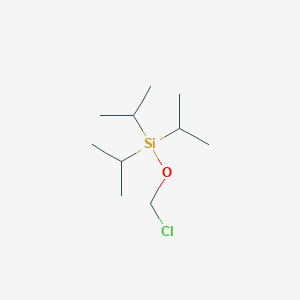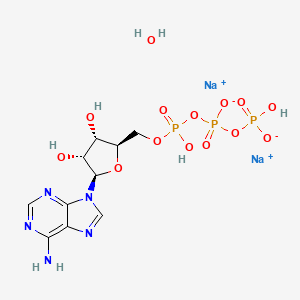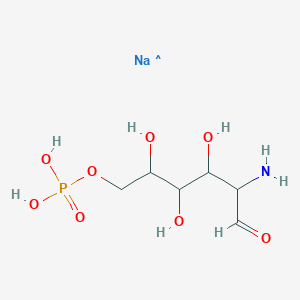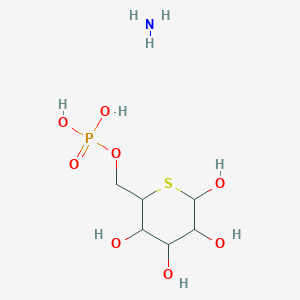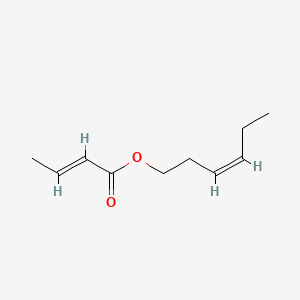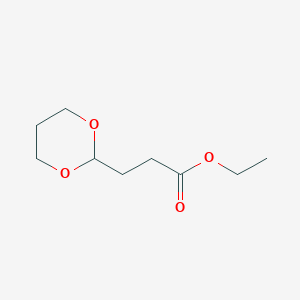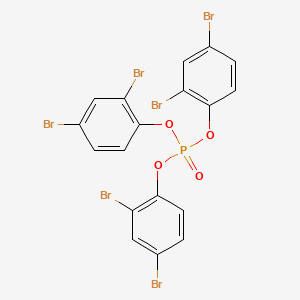
tris(2,4-dibromophenyl) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tris(2,4-dibromophenyl) phosphate: It is primarily used as an additive flame retardant in various plastics and polymers. This compound is known for its effectiveness in reducing the flammability of materials, making it valuable in industries where fire safety is a concern.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tris(2,4-dibromophenyl) phosphate involves the reaction of 2,4-dibromophenol with phosphorus oxychloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3C6H3Br2OH+POCl3→(C6H3Br2O)3P+3HCl
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through various techniques such as distillation or crystallization to obtain the final compound in high purity.
化学反应分析
Types of Reactions: tris(2,4-dibromophenyl) phosphate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenol rings can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenol groups can undergo oxidation to form quinones, while reduction can lead to the formation of hydroquinones.
Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and phosphoric acid derivatives
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
科学研究应用
tris(2,4-dibromophenyl) phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a flame retardant additive in the synthesis of various polymers and plastics to enhance their fire resistance.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the production of flame-retardant materials for construction, electronics, and textiles.
作用机制
The mechanism by which tris(2,4-dibromophenyl) phosphate exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby inhibiting the propagation of flames. The phosphate group also contributes to the formation of a char layer on the material’s surface, further preventing the spread of fire.
相似化合物的比较
Phenol, 2,4-dibromo-: A simpler compound with similar bromine substitution but without the phosphate group.
Phenol, 2,4-bis(1,1-dimethylethyl)-, phosphite (31): Another organophosphate compound used as an antioxidant in polymers.
Uniqueness: tris(2,4-dibromophenyl) phosphate is unique due to its dual functionality as both a brominated and phosphate-based flame retardant. This combination enhances its effectiveness in reducing flammability compared to compounds that only contain bromine or phosphate groups.
属性
IUPAC Name |
tris(2,4-dibromophenyl) phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Br6O4P/c19-10-1-4-16(13(22)7-10)26-29(25,27-17-5-2-11(20)8-14(17)23)28-18-6-3-12(21)9-15(18)24/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEDYCTUPMFWEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OP(=O)(OC2=C(C=C(C=C2)Br)Br)OC3=C(C=C(C=C3)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Br6O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950561 |
Source


|
| Record name | Tris(2,4-dibromophenyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2788-11-6 |
Source


|
| Record name | Phenol, 2,4-dibromo-, phosphate (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002788116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(2,4-dibromophenyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
